Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromo-3,5-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXBMLHMUGIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Reaction in Polar Aprotic Solvents
In a representative procedure, 4-bromo-3,5-dimethylphenol (1.0 equiv.) is dissolved in methyl ethyl ketone (MEK) or acetone, followed by the addition of potassium carbonate (2.0 equiv.) and ethyl bromoacetate (1.1 equiv.). The mixture is refluxed for 12–24 hours, with monitoring via thin-layer chromatography (TLC). Post-reaction, the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure. Crystallization from isopropanol yields the product in 70–85% purity.
Key Variables :
-
Solvent choice : MEK and acetone enhance reaction rates due to their high dielectric constants.
-
Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis.
Bromination and Subsequent Esterification
An alternative route involves brominating pre-formed ethyl 2-(3,5-dimethylphenoxy)acetate. This method is advantageous when phenol precursors are commercially limited.
Electrophilic Aromatic Bromination
Ethyl 2-(3,5-dimethylphenoxy)acetate is treated with bromine in acetic acid at 45–50°C. Sodium perborate monohydrate (3.0 equiv.) is added to maintain mild oxidative conditions, achieving regioselective bromination at the para position. The reaction mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 65–78% of the target compound.
Mechanistic Insight :
The electron-donating methyl groups direct bromination to the para position, while the ester group stabilizes the transition state through resonance.
One-Pot Synthesis via Sequential Alkylation-Bromination
Recent advances describe a one-pot protocol combining alkylation and bromination steps, reducing purification overhead.
Integrated Process in Dichloroethane
4-Hydroxy-3,5-dimethylacetophenone is alkylated with ethyl bromoacetate in 1,2-dichloroethane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Subsequent in situ bromination with N-bromosuccinimide (NBS) at 0–5°C affords the product in 82% yield after recrystallization.
Advantages :
-
Eliminates intermediate isolation steps.
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TBAB enhances solubility of inorganic bases in organic media.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from isopropanol or ethanol/water mixtures (3:1 v/v) removes residual phenolic starting materials and dibrominated byproducts. Optimal yields (≥90%) are achieved when cooling rates are controlled at 0.5°C/min.
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/hexane gradients (10–30%) resolves ester hydrolysis byproducts. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water, 70:30) confirms purity >98%.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 4.26 (q, J = 7.1 Hz, 2H, OCH₂), 4.68 (s, 2H, OCH₂CO), 6.72 (s, 2H, Ar-H).
-
¹³C NMR : δ 14.1 (CH₂CH₃), 21.5 (Ar-CH₃), 61.8 (OCH₂), 65.4 (OCH₂CO), 114.9–132.7 (Ar-C), 170.2 (C=O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Alkylation | 70–85 | 95–98 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Bromination-Esterific | 65–78 | 90–95 | Regioselective | Low atom economy |
| One-Pot Synthesis | 82 | 97 | Reduced purification steps | Sensitive to temperature fluctuations |
Industrial-Scale Considerations
Solvent Recovery
Methyl ethyl ketone and dichloroethane are recovered via fractional distillation, achieving >90% reuse rates.
Waste Management
Bromine residues are neutralized with sodium thiosulfate, while spent bases are treated with dilute HCl to precipitate carbonates.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (150°C, 20 min) reduces reaction times by 60% while maintaining yields of 75–80%.
Enzymatic Esterification
Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) show promise for greener synthesis, though yields remain suboptimal (45–55%).
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Ester Hydrolysis: Formation of 2-(4-bromo-3,5-dimethyl-phenoxy)acetic acid.
Oxidation: Formation of 4-bromo-3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzaldehyde.
Scientific Research Applications
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It can be used in the synthesis of herbicides and pesticides.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate with analogous compounds, focusing on structural variations, substituent effects, and functional properties.
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Structure Variations :
- Benzene vs. Heterocycles : The pyrazole analog (Table 1, Row 2) introduces a nitrogen-containing heterocycle, altering electronic properties and hydrogen-bonding capacity compared to the purely aromatic benzene core . Benzofuran derivatives (Row 3) exhibit fused-ring systems, influencing stability and π-π stacking interactions .
- Substituent Effects :
- Bromine Position : Bromine at the para position (Row 1) vs. meta in benzofuran analogs (Row 3) affects steric hindrance and electronic distribution.
- Methyl vs.
- Electron-Withdrawing Groups : The benzoyl group (Row 6) introduces a ketone, increasing electrophilicity and altering reactivity in nucleophilic substitutions .
Synthetic Pathways: Acid chloride intermediates are common in synthesizing phenoxyacetate derivatives (e.g., Row 4 via SOCl₂-mediated reactions) . In contrast, borane-dimethyl sulfide is used to reduce carboxylic acids to alcohols (Row 5) .
Physicochemical Properties :
- Lipophilicity : Ethyl ester groups (Rows 1–4, 6) enhance membrane permeability, whereas carboxylic acids (Row 4) or alcohols (Row 5) reduce it due to increased polarity.
- Crystallinity : Benzofuran derivatives (Row 3) exhibit stabilized crystal structures via aromatic interactions, which may influence formulation stability .
Biological and Material Applications :
- Amide-linked derivatives (Row 4) are explored as prodrugs due to hydrolyzable ester bonds .
- Bromine substituents (Rows 1–3) are critical in halogen bonding for target recognition in drug design .
Research Findings and Implications
- Electronic Effects : DFT-based studies (implied in and ) suggest that bromine and methyl groups synergistically modulate the electron density of the aromatic ring, affecting reactivity in electrophilic substitutions .
- Patent Considerations: Salts of phenoxyacetate derivatives (e.g., hydrochlorides) are often considered non-novel unless unexpected stability or bioavailability is demonstrated .
- Toxicity and Safety : Brominated analogs require careful mutagenicity assessment, as seen in Ames test data for related halogenated compounds () .
Biological Activity
Ethyl 2-(4-bromo-3,5-dimethyl-phenoxy)acetate is a compound of interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse research findings.
This compound is synthesized through the reaction of 4-bromo-3,5-dimethylphenol with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in organic solvents such as acetone or dimethylformamide (DMF) under reflux conditions. The general synthetic route can be summarized as follows:
- Dissolve 4-bromo-3,5-dimethylphenol in acetone.
- Add potassium carbonate to the solution.
- Slowly introduce ethyl bromoacetate.
- Reflux the mixture for several hours.
- Cool and extract the product using an organic solvent like dichloromethane.
- Purify by recrystallization or column chromatography.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The presence of bromine and methyl groups on the phenyl ring enhances the compound's binding affinity and selectivity towards molecular targets.
In particular, studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including MV4;11 acute myeloid leukemia cells . The compound may act as a potent inhibitor by binding to bromodomain proteins involved in epigenetic regulation, similar to other phenolic compounds .
Antiproliferative Effects
Research has shown that this compound and its derivatives possess significant antiproliferative properties. For instance, cellular studies demonstrate strong inhibition of cell proliferation in cancer models with IC50 values comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MV4;11 | 640 |
| Other BET inhibitors | Various | Varies |
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various phenolic compounds, this compound demonstrated significant antiproliferative effects on leukemia cells while showing minimal cytotoxicity in non-cancerous cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes linked to cancer progression. For example, it was found to inhibit the activity of bromodomain proteins which are critical for cancer cell survival .
- Comparative Analysis : When compared with similar compounds such as Ethyl 2-(4-chloro-3,5-dimethyl-phenoxy)acetate and Ethyl 2-(4-fluoro-3,5-dimethyl-phenoxy)acetate, the brominated derivative exhibited unique reactivity patterns due to the size and electronegativity of bromine.
Medicinal Chemistry
This compound serves as a lead compound for developing new pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance therapeutic efficacy against various conditions.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as an intermediate for synthesizing herbicides and pesticides. Its biological activity can be harnessed to develop selective agrochemicals that minimize environmental impact while effectively controlling pests.
Material Science
In material science, it is utilized in creating polymers with specific properties due to its unique chemical structure. This application highlights the versatility of this compound beyond traditional medicinal uses.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 4-Bromo-3,5-dimethylphenol | 0.030 mol | Nucleophile |
| Ethyl chloroacetate | 0.032 mol | Electrophile |
| K₂CO₃ (anhydrous) | 0.075 mol | Base |
| Acetone | 40 mL | Solvent |
| Reaction time | 8–12 hours | Reflux conditions |
Basic: How is the compound characterized structurally, and what analytical methods validate purity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromo and methyl groups at positions 4, 3, and 5) .
- LCMS : Validates molecular weight (e.g., m/z 287 [M+H]⁺) and retention time (e.g., 0.70 min under specific HPLC conditions) .
- Elemental analysis : Carbon, hydrogen, and bromine content must align with theoretical values within ±0.5% .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₅BrO₃ | |
| Molecular weight | 287.15 g/mol | |
| Boiling point | ~286°C (estimated) | |
| Density | 1.6±0.1 g/cm³ |
Advanced: How can density functional theory (DFT) predict the compound’s reactivity in electrophilic substitution reactions?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:
- Fukui functions highlight nucleophilic regions (e.g., oxygen in the phenoxy group) susceptible to electrophilic attack .
- HOMO-LUMO gaps predict charge-transfer interactions, aiding in designing derivatives for catalytic or pharmaceutical applications .
Advanced: What strategies resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Low yields often arise from:
- Steric hindrance : Bulky substituents (e.g., 3,5-dimethyl groups) slow nucleophilic attack. Mitigate via:
- Higher temperatures (reflux in DMF) .
- Ultrasonication to enhance mixing .
- Byproduct formation : Use scavengers (e.g., triisopropylsilane) to suppress side reactions .
Q. Table 3: Troubleshooting Synthesis Issues
| Issue | Solution | Reference |
|---|---|---|
| Low conversion | Increase reaction time/temp | |
| Impurities | Optimize column chromatography (e.g., gradient elution) |
Advanced: How is the compound utilized in studying enzyme inhibition or protein-ligand interactions?
Answer:
- Pharmacophore modeling : The bromine atom and ester group serve as hydrogen-bond acceptors, enabling binding to enzymes like cytochrome P450 .
- In vitro assays : Derivatives with imidazole or pyrazole moieties (similar to ) are tested for bioactivity using fluorescence polarization or SPR.
Basic: What protocols ensure safe handling and storage of the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
